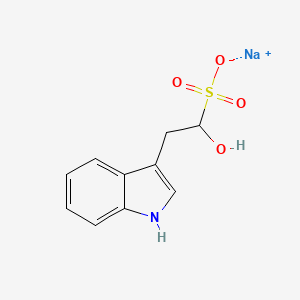
Methyl bis(2-hydroxyethyl)coco ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl bis(2-hydroxyethyl)coco ammonium chloride is a quaternary ammonium compound widely used in various industrial and research applications. It is known for its excellent surfactant properties, making it valuable in formulations for cleaning, emulsifying, and as an antistatic agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl bis(2-hydroxyethyl)coco ammonium chloride is synthesized through the reaction of coco alkyl amines with ethylene oxide, followed by quaternization with methyl chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the raw materials are mixed and reacted under optimized conditions. The product is then purified and concentrated to achieve the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl bis(2-hydroxyethyl)coco ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or hydroxides.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce corresponding halide salts .
Wissenschaftliche Forschungsanwendungen
Methyl bis(2-hydroxyethyl)coco ammonium chloride is utilized in various scientific research fields:
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. The quaternary ammonium group interacts with cell membranes, leading to disruption and antimicrobial activity. In industrial applications, it reduces surface tension, aiding in emulsification and cleaning processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Coco bis(2-hydroxyethyl)methyl ammonium chloride
- N,N-Diethoxylated-N-coco-N-methylammonium chloride
- Ethoxylated coco alkylbis(hydroxyethyl)methyl ammonium chlorides
Uniqueness
Methyl bis(2-hydroxyethyl)coco ammonium chloride stands out due to its specific balance of hydrophilic and lipophilic properties, making it highly effective as a surfactant and emulsifier. Its unique structure allows for versatile applications across different industries .
Eigenschaften
CAS-Nummer |
70750-47-9 |
|---|---|
Molekularformel |
C18H34O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride](/img/structure/B1164878.png)

